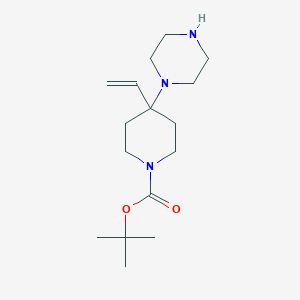

tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C16H29N3O2 |

|---|---|

Molecular Weight |

295.42 g/mol |

IUPAC Name |

tert-butyl 4-ethenyl-4-piperazin-1-ylpiperidine-1-carboxylate |

InChI |

InChI=1S/C16H29N3O2/c1-5-16(19-12-8-17-9-13-19)6-10-18(11-7-16)14(20)21-15(2,3)4/h5,17H,1,6-13H2,2-4H3 |

InChI Key |

VOIDFMFFGYEPIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C=C)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate with an ethenylating agent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carboxylate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free piperazine-piperidine amine.

Reaction Conditions :

Example Reaction :

Functionalization of the Ethenyl Group

The ethenyl substituent undergoes addition and cycloaddition reactions.

Hydrogenation

Reduction of the ethenyl group to ethyl:

Catalyst : Pd/C (10% w/w) in methanol under H₂ (1 atm) .

Yield : 85–90% .

Click Chemistry

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides:

Conditions : CuI (10 mol%), DIPEA, DMF, 0–25°C .

Product : Triazole derivatives (e.g., for drug discovery applications).

Yield : 92% .

Piperazine Ring Modifications

The secondary amines in the piperazine ring participate in alkylation and acylation.

Acylation

Reagents : Acetyl chloride, benzoyl chloride, or sulfonyl chlorides in the presence of triethylamine (Et₃N) .

Example :

Alkylation

Reagents : Alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃) in DMF .

Application : Synthesis of quaternary ammonium salts for ionic liquid applications.

Ester Hydrolysis

The tert-butyl ester is hydrolyzed to a carboxylic acid under acidic or basic conditions.

Conditions :

Product : 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylic acid.

Yield : 75–85% .

Nucleophilic Substitution

The piperidine nitrogen can undergo substitution with electrophiles.

Example : Reaction with benzyl bromide in the presence of NaH :

Cross-Coupling Reactions

The ethenyl group participates in palladium-catalyzed couplings.

Heck Reaction : With aryl halides (e.g., iodobenzene) using Pd(OAc)₂ and PPh₃ .

Product : Styrenyl derivatives.

Yield : 65–72% .

Scientific Research Applications

tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential as a pharmacological agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Containing Analogs

tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate (CAS 177276-41-4)

- Structure : Lacks the ethenyl group; piperazine is directly attached to the piperidine ring.

- Molecular Weight : 269.38 g/mol (vs. 295.42 for the target compound).

- Applications: Used as a building block in drug discovery.

tert-Butyl 4-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate (CAS 198627-75-7)

- Structure : Piperazine connected via an ethyl spacer.

- Molecular Weight : 297.44 g/mol.

- Key Differences : The ethyl linker increases molecular flexibility and hydrophobicity compared to the rigid ethenyl group. This compound has documented hazards (H302: harmful if swallowed; H315: skin irritation) .

tert-Butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate (5l)

- Structure : Piperazine substituted with a pyrimidinyl group.

- Synthesis : Prepared via reductive amination of N-Boc-4-piperidone and 2-(piperazin-1-yl)pyrimidine, yielding a white solid (83% isolated) .

- Applications : The pyrimidine moiety enhances π-π stacking in biological systems, making it suitable for kinase inhibitors. The target compound’s ethenyl group lacks this aromatic interaction capability .

Ethenyl-Containing Analogs

tert-Butyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 2413866-79-0)

- Structure : Contains hydroxymethyl and ethenyl groups at the 4-position.

- Molecular Weight : 241.33 g/mol.

- Functionalization Potential: The hydroxymethyl group offers a site for esterification or oxidation, unlike the target compound’s piperazine group, which is more suited for amine-based reactions .

Aromatic-Substituted Analogs

tert-Butyl (E)-4-(4-methoxystyryl)piperidine-1-carboxylate (Compound 2)

- Structure : Styryl group with a methoxy substituent.

- Applications: Intermediate in dual inhibitors of butyrylcholinesterase and monoamine oxidase B (Alzheimer’s disease research). The aromatic methoxy group enhances electron density, affecting solubility and binding kinetics compared to the target’s non-aromatic ethenyl group .

Structural and Functional Analysis

Physicochemical Properties

Biological Activity

tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate (CAS No. 2060051-24-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 295.42 g/mol

- Structure : The compound features a piperidine core with a tert-butyl group and a piperazine moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly concerning its effects on neurotransmitter systems, potential as an antipsychotic agent, and other therapeutic applications.

The compound is believed to interact with several neurotransmitter receptors, particularly:

- Dopamine Receptors : Potential modulation of dopaminergic pathways may contribute to its antipsychotic effects.

- Serotonin Receptors : Interaction with serotonin receptors could influence mood and anxiety levels.

Pharmacological Studies

Recent studies have highlighted the pharmacological profile of this compound, including its efficacy in various biological assays.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have investigated the specific applications of this compound in therapeutic contexts:

- Antidepressant Effects :

- Antipsychotic Potential :

- Neuroprotection :

Q & A

Q. How can contradictory toxicity data from in vitro vs. in vivo studies be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.